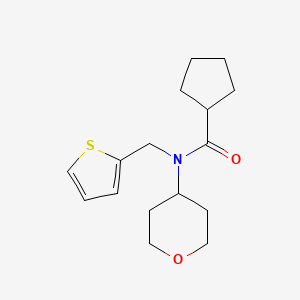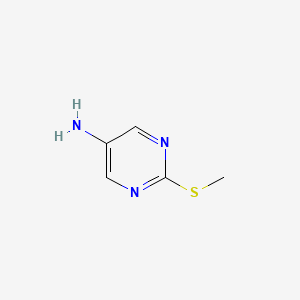![molecular formula C10H11BrF4Si B2601675 [2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane CAS No. 2059938-34-8](/img/structure/B2601675.png)
[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane” is a chemical compound with the CAS Number: 2059938-34-8 . It has a molecular weight of 315.18 . The IUPAC name for this compound is (2-bromo-6-fluoro-3-(trifluoromethyl)phenyl)trimethylsilane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 . This indicates that the compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, and a trimethylsilane group also attached to the phenyl ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Fluorine-Flanked Congested Sites
The study by Heiss, Leroux, and Schlosser (2005) explores the sec-butyllithium-mediated metalation of fluorophenyl trimethylsilane derivatives, including the compound closely related to "[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane". They found that the presence of fluorine atoms and bulky substituents affects the site-selectivity of metalation, illustrating the compound's utility in synthesizing congested fluorinated aromatic compounds with specific substitution patterns (Heiss, Leroux, & Schlosser, 2005).
Organometallic Fluorocarbon Chemistry
Taw and colleagues (2012) discuss the role of trifluoromethyltrimethylsilane, a reagent similar in reactivity to the compound , in organometallic chemistry. They demonstrate its effectiveness as a CF3 group-transfer reagent, offering new insights into the bonding and reactivity of fluorocarbon complexes. This research provides a foundation for the development of novel organometallic compounds with potential applications in catalysis and material science (Taw et al., 2012).
Novel C1 Building Blocks for Fluoro Olefin Synthesis
Shimizu, Hata, and Hiyama (2000) report on the synthesis of fluorinated olefins using fluoro(tributylstannyl)bis(trimethylsilyl)methane, showcasing the pivotal role of silicon-based reagents in the construction of fluoro-olefinic structures. Their work highlights the versatility of trimethylsilane derivatives in facilitating reactions that lead to compounds with significant utility in organic synthesis and material science (Shimizu, Hata, & Hiyama, 2000).
Fluoride Anion-initiated Bis-trifluoromethylation
Takahashi, Ano, and Chatani (2020) explore the reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane, leading to the formation of hexafluoroisopropanols. This study underlines the compound's role in introducing fluorinated functional groups into aromatic compounds, a crucial step in the synthesis of pharmaceuticals and agrochemicals (Takahashi, Ano, & Chatani, 2020).
Silicon-Based Reagents for Difluoromethylation
Krishnamoorthy and Prakash (2017) review the advancements in using silicon reagents for fluoroalkylation reactions, emphasizing the role of compounds like (trifluoromethyl)trimethylsilane in introducing fluorinated groups into organic molecules. Their research underscores the strategic importance of silicon-based reagents in medicinal chemistry for the development of fluorine-containing pharmaceuticals and agrochemicals (Krishnamoorthy & Prakash, 2017).
Propiedades
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF4Si/c1-16(2,3)9-7(12)5-4-6(8(9)11)10(13,14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHHKFOQQMJKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Br)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)
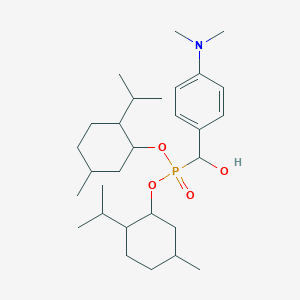
![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)
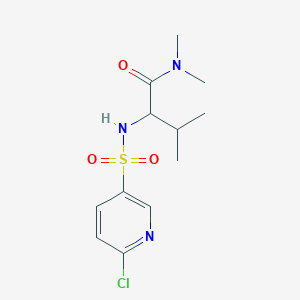
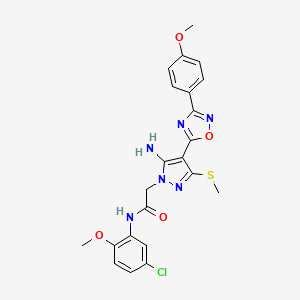
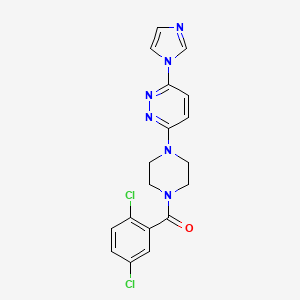
![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)


![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2601611.png)
![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)
![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)
